molecular formula C8H8BrFO B1448032 1-(4-Bromo-3-fluorophenyl)ethan-1-ol CAS No. 1394783-32-4

1-(4-Bromo-3-fluorophenyl)ethan-1-ol

Cat. No. B1448032
CAS RN: 1394783-32-4
M. Wt: 219.05 g/mol
InChI Key: JFJHYEIFGRXLFR-UHFFFAOYSA-N
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Description

“1-(4-Bromo-3-fluorophenyl)ethan-1-ol” is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 . This indicates that the compound has a bromine and a fluorine atom attached to the phenyl ring, and a hydroxyl group attached to the ethyl group.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Organic Synthesis and Catalysis

γ-Substituted Vinylidene and Chroman-2-ylidene Derivatives : Research by Bustelo et al. (2007) highlights the activation of compounds like 1-(4-fluorophenyl)prop-2-yn-1-ol, leading to the formation of allenylidene and alkenylcarbyne complexes. This study demonstrates the versatility of such compounds in organic synthesis, enabling the creation of γ-substituted vinylidene and chroman-2-ylidene derivatives through aromatic electrophilic substitution and direct reaction mechanisms. The findings are pivotal for developing new synthetic routes in organic chemistry Bustelo et al., 2007.

Medicinal Chemistry

Antimicrobial Activity : Nagamani et al. (2018) synthesized novel compounds with 4-fluorophenyl groups, showing significant antimicrobial activity. These findings indicate the potential of 1-(4-Bromo-3-fluorophenyl)ethan-1-ol derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains Nagamani et al., 2018.

Material Science and Chemical Analysis

Molecular Structure and Quantum Chemical Analysis : A study on a new chalcone derivative, including 4-bromophenyl and 4-fluorophenyl groups, by Zaini et al. (2018), utilized quantum chemical investigations to explore structural and spectral properties. This research provides insights into the electronic properties and charge transfer within molecules, crucial for the development of materials with specific optical and electronic characteristics Zaini et al., 2018.

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJHYEIFGRXLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methylmagnesium bromide (3M in diethylether, 6.77 mL, 20.31 mmol) was added dropwise over ˜15 min to a solution of 4-bromo-3-fluorobenzaldehyde (3.1 g, 15.27 mmol) in THF (50 mL) under argon at a temperature of −60° C. to −50° C. The ice bath was removed and the reaction mixture was allowed to warm to room temperature and stirred ˜20 hr. The reaction mixture was slowly diluted/quenched with saturated aqueous ammonium chloride solution (20 mL) and further diluted with water (10 mL). The separated aqueous layer was extracted with ethyl acetate (2×40 mL). The combined organic layers were washed with brine (60 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure to provide crude 1-(4-bromo-3-fluorophenyl)ethanol as a pale yellow oil, which was directly used without further purification.
Quantity
6.77 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-3-fluorobenzaldehyde (5 g, 24.75 mmol) in anhydrous tetrahydrofuran (100 mL) was added methyl magnesium bromide (3 M solution in tetrahydrofuran, 8.21 mL) at −45° C. under the atmosphere of nitrogen then stirred at room temperature. After 2 hours, LC-MS showed the desired product has received. The aqueous of ammonium chloride (15 mL) was added to quench the reaction, and extracted with ethyl acetate (50 mL), combined and concentrated the organic layers. The crude product was purified by column chromatography (petroleum ether/ethyl acetate=1:1) to give 1-(4-bromo-3-fluorophenyl)ethanol (4 g, 78%). LCMS (M+H+) m/z: calcd 217.97. found 218. 1H NMR (300 MHz, CD3OD): δ 7.92-7.87 (m, 1H), 7.23-7.19 (m, 1H), 7.07-7.10 (m, 1H), 4.80 (d, J=6.3 Hz, 1H), 1.41 (t, J=2.7 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.21 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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